1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is an organic compound belonging to the class of piperidine derivatives. This compound has been identified as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting chemokine receptors like CCR5 [, , ]. These receptors play a crucial role in immune response and are implicated in various inflammatory and infectious diseases.
Synthesis Analysis
The synthesis of 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one has been described in the literature. While a specific publication detailing its synthesis was not found within the provided papers, its structural similarity to other synthesized compounds [, ] suggests a plausible synthetic route.
Applications
Specifically, 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a valuable precursor in synthesizing CCR5 antagonists [, , ]. These antagonists have shown promise in treating HIV-1 infection by preventing viral entry into cells.
Related Compounds
1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one
Compound Description: 1-(6-Hydroxyindol-1-yl)-2,2-dimethylpropan-1-one is a key compound studied for its potential as a precursor for selectively substituted derivatives with biological interest, particularly as aldose reductase inhibitors. []
2,2-Dichloro-1-(piperidin-1-yl)butane-1,3-dione
Compound Description: This compound is a diketone derivative of piperidine. Its crystal structure reveals a chair conformation for the piperidine ring and an almost planar arrangement of the two carbonyl groups. []
Relevance: This compound shares the piperidin-1-yl substructure with the target compound, 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. The presence of two carbonyl groups adjacent to the piperidine ring in 2,2-dichloro-1-(piperidin-1-yl)butane-1,3-dione, compared to the single ketone group in the target compound, underscores the exploration of varied carbonyl functionalities in conjunction with the piperidine moiety. []
Compound Description: These compounds are synthesized through a four-component reaction involving Meldrum's acid, aryl aldehydes, trialkyl phosphites, and piperidine. []
Relevance: The presence of the 2,2-dimethyl and piperidin-1-yl moieties in these compounds connects them structurally to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. The inclusion of a phosphonate group and a [, ]dioxin ring in these compounds demonstrates the versatility of synthetic approaches for incorporating the shared structural elements and highlights the potential for diverse functionalities. []
Compound Description: This series of compounds, derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine (I), explores structural modifications for interaction with monoamine transporters (DAT, SERT, and NET). [] Substitutions on the phenyl ring significantly affect their potency, particularly electron-withdrawing groups. []
Relevance: While these compounds do not directly share the same core structure as 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, they are relevant due to their focus on piperidine derivatives as a scaffold for targeting monoamine transporters. [] The exploration of different substituents and their effects on binding affinity in this series provides valuable insights into structure-activity relationships for potential therapeutic applications.
Compound Description: This series of oxime derivatives, synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime and various acid chlorides, was investigated for antibacterial, antioxidant, and antiproliferative activities. []
Relevance: These compounds share the piperidin-4-yl)-(2,4-difluorophenyl)methanone core, highlighting the exploration of various benzoyl substituents on the piperidine nitrogen for their impact on biological activity. [] This structural similarity to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, which also features a substituted piperidine ring, emphasizes the significance of this scaffold in medicinal chemistry.
Compound Description: This compound is a novel non-peptide CCR5 antagonist synthesized from 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene and 4-chloro-N-ethyl-N-(piperidin-4-yl)benzamide. []
Relevance: Although this compound does not share the exact core structure with 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, it is structurally related because both compounds are piperidine derivatives featuring a substituted benzyl group at the piperidine nitrogen. [] This emphasizes the importance of the piperidine scaffold and aromatic substituents in drug design, particularly for targeting chemokine receptors like CCR5.
Compound Description: This compound is another non-peptide CCR5 antagonist synthesized similarly to the previous example but using N-allyl-N-(piperidin-4-yl)picolinamide as a starting material. []
Relevance: This compound shares a similar structure and relevance to the target compound as the previous compound, N-{1-[5-Bromo-2-((4-chlorobenzyl)oxy)benzyl]piperidin-4-yl}-N-ethylpicolinamide. [] Both are piperidine derivatives with a substituted benzyl group at the piperidine nitrogen, highlighting the significance of these structural motifs for CCR5 antagonist activity. []
Compound Description: This compound represents another example of a non-peptide CCR5 antagonist in this series, synthesized from 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene and N-allyl-2-chloro-N-(piperidin-4-yl)benzamide. [] It exhibits promising CCR5 inhibitory activity with an IC50 of (5.35 ± 0.3) nmol/L. []
Relevance: This compound reinforces the trend observed with the previous two related compounds, emphasizing the importance of the substituted piperidine scaffold and the specific benzyl and picolinamide moieties for CCR5 antagonist activity. [] Compared to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, the consistent structural variations in this series provide insights into the structure-activity relationships for CCR5 antagonism.
Compound Description: This compound, synthesized by reacting 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene with 4-methyl-N-(piperidin-4-yl)-N-propylbenzenesulfonamide, is a novel non-peptide CCR5 antagonist. []
Relevance: This compound belongs to the same class of CCR5 antagonists as the previous three compounds. [] The shared structural features, including the substituted piperidine ring and the benzenesulfonamide moiety, further reinforce their relevance to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one by highlighting the significance of exploring substituted piperidine derivatives for therapeutic purposes.
Compound Description: This large molecule, synthesized and characterized in the study, is a bis-Schiff base containing a central s-triazine ring. [] Crystallographic and computational analyses revealed its structural features, including a stable conformation stabilized by intramolecular hydrogen bonds. []
Relevance: This compound shares the piperidin-1-yl substructure with the target compound, 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. While the overall structures differ significantly, the presence of the shared piperidin-1-yl moiety suggests a potential common starting material or synthetic intermediate. [] Moreover, this compound highlights the diverse applications of piperidine-containing molecules in various chemical contexts.
Compound Description: This compound is a promising multi-receptor atypical antipsychotic candidate that exhibits high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A receptors. [] Its low to moderate activities on 5-HT2C, α1, and H1 receptors suggest a lower liability to induce side effects like weight gain, orthostatic hypotension, and QT prolongation. []
Relevance: While not sharing the same core structure as 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, this compound's structure features a 2,2-dimethyl group, a structural motif present in the target compound. [] This shared structural element, although minor, underscores the potential significance of this moiety in different chemical contexts and biological activities.
Compound Description: VUF11211 is a small-molecule allosteric inverse agonist for the chemokine receptor CXCR3. [, ] It has been radiolabeled to create [3H]VUF11211, which demonstrates high affinity for CXCR3 in radioligand binding studies. [, ] This radiolabeled version may prove useful for discovering and characterizing allosteric modulators for CXCR3. [, ]
Relevance: Though structurally dissimilar to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, VUF11211's function as a chemokine receptor ligand highlights the broader relevance of studying piperidine derivatives for their interactions with biological targets. [, ]
Compound Description: These compounds are a series of acyclonucleosides synthesized by reacting 2-methylthiopyrimidin-4(1H)-one (1a) and its 5(6)-alkyl derivatives with 2,2-bis(bromomethyl)-1,3-diacetoxypropane under microwave irradiation. []
Relevance: The presence of a bromomethyl group in these compounds links them structurally to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. Though the core structures differ, this shared functional group suggests potential similarities in reactivity or synthetic pathways. [] The investigation of these compounds as potential antiviral agents highlights the exploration of diverse molecules containing halomethyl groups for therapeutic applications.
Compound Description: This compound is an acyclonucleoside synthesized similarly to compounds 3a-d, but using theophylline as the starting material instead of 2-methylthiopyrimidin-4(1H)-one. []
Relevance: The presence of a bromomethyl group connects this compound structurally to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. [] The investigation of 7-[(3-Acetoxy-2-acetoxymethyl-2-bromomethyl)prop-1-yl]theophylline as a potential antiviral agent, along with compounds 3a-d, highlights the exploration of diverse molecules containing halomethyl groups for therapeutic applications.
Compound Description: These compounds are double-headed acyclonucleosides formed from the further reaction of 1-[(3-acetoxy-2-acetoxymethyl-2-bromomethyl)prop-1-yl]-2-methyl-thio pyrmidin-4(1H)-ones (3a-d) under microwave irradiation. []
Relevance: While these compounds are not direct structural analogs of 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, their synthesis stems from the same reaction pathway that utilizes a bromomethyl-containing starting material. [] This highlights the potential synthetic versatility of the bromomethyl group and its application in creating diverse molecular structures, even if the final compounds do not directly share the core structure of the target compound.
Compound Description: Similar to compounds 4a-c, this compound is a double-headed acyclonucleoside synthesized from 7-[(3-acetoxy-2-acetoxymethyl-2-bromomethyl)prop-1-yl]theophylline (8) through microwave irradiation. []
Relevance: While this compound is not a direct structural analog of 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, its synthesis originates from the same reaction pathway that utilizes a bromomethyl-containing starting material. [] This connection underscores the potential synthetic versatility of the bromomethyl group in constructing diverse molecular architectures.
N,3-diphenyl-3(piperidin-1-yl)propanamide (MB1)
Compound Description: This compound is a Mannich base synthesized and characterized for its potential antioxidant and antimicrobial activities. []
Relevance: This compound shares the piperidin-1-yl substructure with the target compound, 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. While their core structures differ, this shared moiety highlights the presence of piperidine derivatives in various chemical contexts and their potential for diverse biological activities. []
Compound Description: This compound is another Mannich base synthesized and characterized in the same study as MB1, investigating its potential antioxidant and antimicrobial activities. []
Relevance: Though not directly structurally analogous to 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, the presence of a substituted phenyl ring in both compounds highlights a common structural motif. [] This shared feature, though not directly comparable in terms of position or substitution pattern, suggests a potential interest in exploring aromatic substituents in various chemical contexts.
Compound Description: This compound is a Mannich base synthesized and characterized for its potential antioxidant and antimicrobial activities. [] It showed significant inhibition in the DPPH free radical scavenging assay, indicating good antioxidant potential. []
Relevance: This compound, like MB2, shares a substituted phenyl ring motif with 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. [] Although the substitution pattern and attachment points differ, this common feature suggests a potential interest in incorporating aromatic groups into diverse molecular structures.
Compound Description: This compound is a Mannich base synthesized and characterized for its potential antioxidant and antimicrobial activities. [] Its significant inhibition in the DPPH free radical scavenging assay indicates its potential as an antioxidant. []
Relevance: This compound, like MB2 and MB3, contains a substituted phenyl ring, a structural motif also present in 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. [] This commonality, though not directly comparable due to different substitution patterns and positions, suggests a potential interest in exploring aromatic substituents in diverse chemical contexts.
Compound Description: This compound is a Mannich base synthesized and characterized in the same study as MB1-4, investigating its potential antioxidant and antimicrobial activities. [] It showed significant inhibition in the DPPH free radical scavenging assay, suggesting potential as an antioxidant. []
Relevance: This compound shares the substituted phenyl ring motif with 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, as observed in MB2-4. [] The presence of this common structural element, despite variations in substitution and position, suggests a potential interest in exploring aromatic substituents in different chemical contexts.
Compound Description: This compound is a Mannich base synthesized and characterized alongside MB1-5 for its potential antioxidant and antimicrobial activities. [] It exhibited significant inhibition in the DPPH free radical scavenging assay, indicating its potential as an antioxidant. []
Relevance: Similar to MB2-5, this compound contains a substituted phenyl ring, a structural feature also present in 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. [] Despite the different substitution patterns and positions, this commonality suggests a potential interest in exploring aromatic substituents in various chemical contexts.
Compound Description: This compound is a Mannich base synthesized and characterized in the same study as MB1-6, focusing on its potential antioxidant and antimicrobial activities. []
Relevance: Like MB2-6, this compound features a substituted phenyl ring, a common structural motif also present in 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. [] Although the substitution pattern and attachment points differ, this shared element suggests a potential interest in incorporating aromatic groups into various molecular structures.
Compound Description: This compound is a Mannich base synthesized and characterized for its potential antioxidant and antimicrobial activities alongside MB1-7. [] Its significant inhibition in the DPPH free radical scavenging assay indicates its potential as an antioxidant. []
Relevance: Similar to MB2-7, this compound contains a substituted phenyl ring, a structural motif also found in 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. [] Although the specific substitutions and positions differ, the presence of this common element suggests a potential interest in exploring aromatic substituents in various chemical contexts.
Compound Description: Nitracaine is a new psychoactive substance (NPS) that emerged in 2013. [] It is synthesized through the transesterification of methyl 4-nitrobenzoate with 3-(diethylamino)-2,2-dimethylpropan-1-ol. []
Compound Description: Methoxypiperamide, also known as MEOP, is a new psychoactive substance (NPS) that appeared in 2013. [] It is synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine. []
Compound Description: Mephtetramine, also known as MTTA, is another new psychoactive substance (NPS) that emerged in 2013. [] It is synthesized through the Mannich reaction of 1-tetralone with paraformaldehyde and methylamine hydrochloride. []
Compound Description: This compound is a complex molecule synthesized through a commercially viable route involving the coupling of (7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)acetaldehyde with N-methyl-1-(piperidin-4-yl)-1H-indole-6-carboxamide. []
Relevance: This compound shares the 2,2-dimethyl and piperidin-4-yl moieties with the target compound, 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one. Although the overall structures are quite different, the presence of these shared elements highlights the potential for using similar building blocks or synthetic strategies in their preparation. [] This emphasizes the importance of recognizing recurring structural motifs in medicinal chemistry.
Compound Description: This compound, a piperidinone-substituted benzopyran with a fluorinated sidechain, exhibits polymorphism. [] Two distinct polymorphs have been identified and characterized using various spectroscopic and analytical techniques. []
Relevance: Though structurally distinct from 1-[4-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one, this compound shares the 2,2-dimethyl substructure. [] This shared motif, though minor, emphasizes the presence of this particular structural element in various chemical contexts and its potential role in influencing molecular properties like polymorphism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.